![molecular formula C17H18N2O2S B182226 S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate CAS No. 112308-03-9](/img/structure/B182226.png)
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This molecule has a unique chemical structure that makes it an important tool for studying the mechanisms of action of various biological processes. In
Mechanism Of Action
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical And Physiological Effects
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a range of biochemical and physiological effects in animals and humans. In animals, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate produces a Parkinson's-like syndrome characterized by tremors, rigidity, and bradykinesia. In humans, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been shown to cause parkinsonism in drug users who inadvertently ingested the compound. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been found to produce oxidative stress, inflammation, and apoptosis in various cell types.
Advantages And Limitations For Lab Experiments
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several advantages for lab experiments. It produces a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is also relatively easy to synthesize and has a long shelf life. However, S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has several limitations. It is highly toxic and must be handled with extreme care. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate also produces a Parkinson's-like syndrome in animals, which may not accurately reflect the disease in humans.
Future Directions
There are several future directions for research on S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. Another area of research is the investigation of the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate, particularly in relation to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate involves the reaction of 5-methyl-2-nitrobenzoic acid with thionyl chloride to form 5-methyl-2-chlorobenzoic acid. This compound is then reacted with N,N-dimethylcarbamoyl chloride to produce S-{5-methyl-2-[(dimethylamino)carbonyl]phenyl} dimethylcarbamothioate. This intermediate is then reacted with phenyl isocyanate to form S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. One of the most important applications of S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate is in the study of Parkinson's disease. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has been found to produce a Parkinson's-like syndrome in animals, making it a valuable tool for studying the disease and developing new treatments. S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate has also been used to study the mechanisms of action of various drugs, such as cocaine and amphetamines, and to investigate the role of dopamine in the brain.
properties
CAS RN |
112308-03-9 |
|---|---|
Product Name |
S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate |
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
S-(2-benzamido-5-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C17H18N2O2S/c1-12-9-10-14(15(11-12)22-17(21)19(2)3)18-16(20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,20) |
InChI Key |
IYLPZVJWOOVUAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)N(C)C |
synonyms |
S-(2-BenzoylaMino-5-Methylphenyl)diMethylthiocarbaMic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



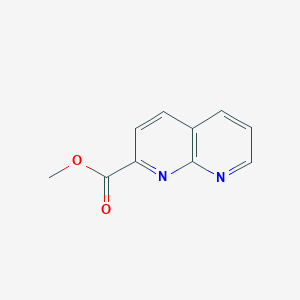
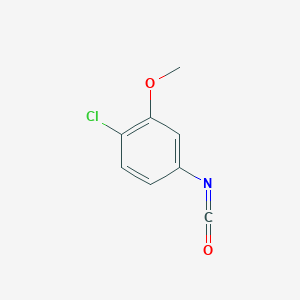
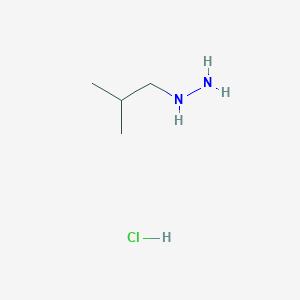
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
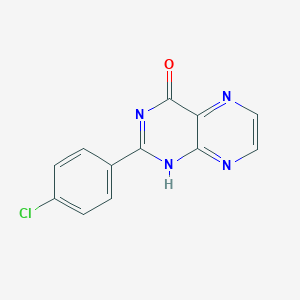
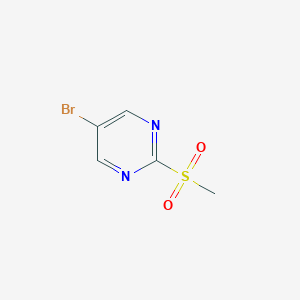
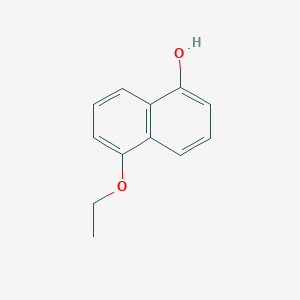
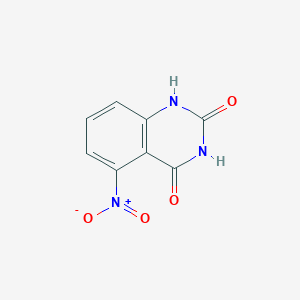
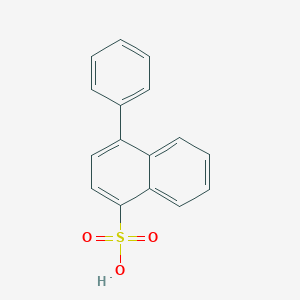
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
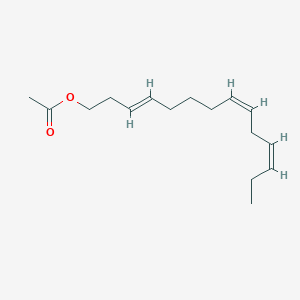
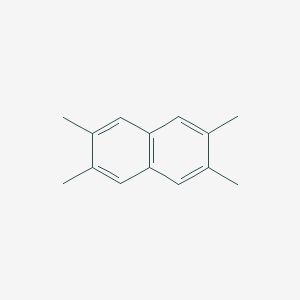
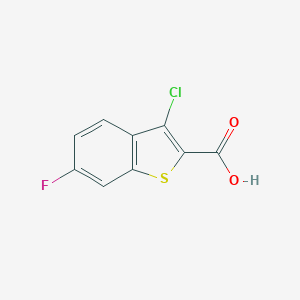
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)